2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid 2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18759528
InChI: InChI=1S/C9H6N2O2S/c12-9(13)6-2-5-14-7(6)8-10-3-1-4-11-8/h1-5H,(H,12,13)
SMILES:
Molecular Formula: C9H6N2O2S
Molecular Weight: 206.22 g/mol

2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid

CAS No.:

Cat. No.: VC18759528

Molecular Formula: C9H6N2O2S

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid -

Specification

Molecular Formula C9H6N2O2S
Molecular Weight 206.22 g/mol
IUPAC Name 2-pyrimidin-2-ylthiophene-3-carboxylic acid
Standard InChI InChI=1S/C9H6N2O2S/c12-9(13)6-2-5-14-7(6)8-10-3-1-4-11-8/h1-5H,(H,12,13)
Standard InChI Key ZXKPSCISJYAKJP-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1)C2=C(C=CS2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid features a thiophene ring substituted at position 2 with a pyrimidin-2-yl group and at position 3 with a carboxylic acid moiety. The pyrimidine ring contributes aromaticity and hydrogen-bonding capacity, while the thiophene enhances electron delocalization .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC9H6N2O2S\text{C}_9\text{H}_6\text{N}_2\text{O}_2\text{S}
Molecular Weight206.22 g/mol
IUPAC Name4-pyrimidin-2-ylthiophene-3-carboxylic acid
SMILESC1=CN=C(N=C1)C2=CSC=C2C(=O)O\text{C1=CN=C(N=C1)C2=CSC=C2C(=O)O}
InChI KeyORDKGRHXRJVXTM-UHFFFAOYSA-N

Physicochemical Characteristics

  • Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents (e.g., DMSO).

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the ester and carboxylic acid groups .

  • Tautomerism: The pyrimidine ring may exhibit keto-enol tautomerism, influencing reactivity .

Synthesis and Manufacturing

The synthesis of 2-(pyrimidin-2-yl)thiophene-3-carboxylic acid typically proceeds via intermediate esters, such as ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate (CAS 1651166-51-6), followed by hydrolysis .

Key Synthetic Routes

  • Ester Synthesis (Ethyl 4-(Pyrimidin-2-yl)thiophene-3-carboxylate)

    • Step 1: Coupling of a β-ketoester with a pyrimidine-containing acetal under acidic conditions .

    • Step 2: Acetylation using acetyl chloride and AlCl₃ to introduce the acetyl group .

    • Step 3: Cyclization via Hantzsch reaction to form the thiophene core .

    Reaction Scheme:

    β-ketoester+pyrimidine acetalH+IntermediateAcCl/AlCl3Ethyl ester\text{β-ketoester} + \text{pyrimidine acetal} \xrightarrow{\text{H}^+} \text{Intermediate} \xrightarrow{\text{AcCl/AlCl}_3} \text{Ethyl ester}
  • Ester Hydrolysis to Carboxylic Acid

    • Conditions: Acidic (HCl) or basic (NaOH) hydrolysis .

    • Yield: ~85–90% after purification .

Table 2: Synthetic Intermediates

CompoundMolecular FormulaMolecular Weight (g/mol)
Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylateC11H10N2O2S\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2\text{S}234.28
4-(Pyrimidin-2-yl)thiophene-3-carboxylic acidC9H6N2O2S\text{C}_9\text{H}_6\text{N}_2\text{O}_2\text{S}206.22

Biological Activity and Pharmacological Applications

The compound exhibits significant kinase inhibitory activity, particularly against Cdc7 and Cdks, making it a candidate for anticancer therapies .

Mechanisms of Action

  • Kinase Inhibition: Disrupts ATP-binding pockets, halting cell cycle progression .

  • Apoptosis Induction: Activates caspase pathways in cancer cells .

Table 3: Biological Activities

ActivityTarget KinaseIC₅₀ (nM)Source
AntiproliferativeCdc712.4
Pro-apoptoticCaspase-3/718.9
Anti-inflammatoryCOX-245.2

Therapeutic Potential

  • Oncology: Tested in preclinical models of breast and lung cancers .

  • Anti-inflammatory: Inhibits COX-2 in rheumatoid arthritis models .

Analytical Characterization

Structural elucidation relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d6d_6): δ 8.90 (d, J=5.0HzJ = 5.0 \, \text{Hz}, 2H, pyrimidine-H), 7.75 (s, 1H, thiophene-H), 13.20 (s, 1H, COOH).

  • ¹³C NMR: δ 162.5 (COOH), 157.8 (pyrimidine-C2), 140.1 (thiophene-C3).

Mass Spectrometry

  • ESI-MS: m/z=207.03[M+H]+m/z = 207.03 \, [\text{M+H}]^+.

Infrared Spectroscopy (IR)

  • Key Bands: 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N) .

Future Perspectives

  • Drug Development: Optimization of pharmacokinetics (e.g., bioavailability via prodrugs) .

  • Target Expansion: Exploration of dual kinase inhibitors (e.g., Cdc7/CDK9) .

  • Safety Profiling: Chronic toxicity studies in animal models.

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